molecular formula C6H12N2 B2661742 3,4,5,6-tetrahydro-2H-azepin-7-amine CAS No. 2214-67-7

3,4,5,6-tetrahydro-2H-azepin-7-amine

Cat. No.: B2661742
CAS No.: 2214-67-7
M. Wt: 112.17 g/mol
InChI Key: GTLJSJNKRLFVSJ-UHFFFAOYSA-N
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Description

Azepan-(2Z)-ylideneamine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepan-(2Z)-ylideneamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the azepine ring. The reaction conditions typically involve the use of a catalyst and may require heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of azepan-(2Z)-ylideneamine may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Azepan-(2Z)-ylideneamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepan-2-one, while reduction can produce azepane derivatives .

Scientific Research Applications

Azepan-(2Z)-ylideneamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Azepan-(2Z)-ylideneamine derivatives are explored for their potential use as pharmaceutical agents.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of azepan-(2Z)-ylideneamine involves its interaction with specific molecular targets. The nitrogen atom in the ring structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-(2Z)-ylideneamine is unique due to its specific ring structure and the presence of the ylideneamine functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,4,5,6-tetrahydro-2H-azepin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6-4-2-1-3-5-8-6/h1-5H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLJSJNKRLFVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2214-67-7
Record name 3,4,5,6-Tetrahydro-2H-azepin-7-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNA2UR4ULZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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